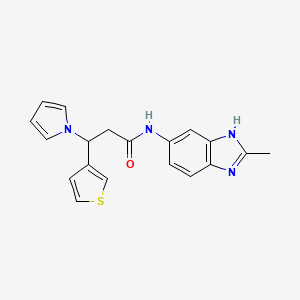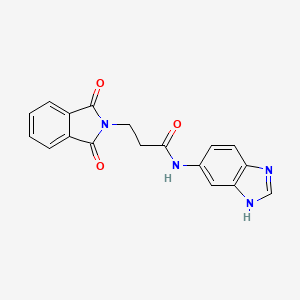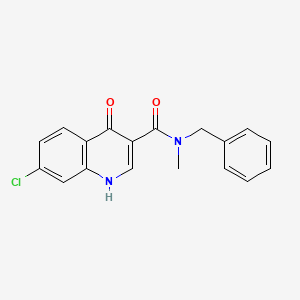![molecular formula C19H22ClN5O2 B10988786 4-(3-chlorophenyl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide](/img/structure/B10988786.png)
4-(3-chlorophenyl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of piperazine derivatives and contains a carboxamide functional group.
- The compound’s structure consists of a piperazine ring with a 3-chlorophenyl group, a pyridine-3-ylmethyl group, and an amide linkage.
- Its molecular formula is C20H21ClN4O2.
4-(3-chlorophenyl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide: , is a synthetic organic compound.
Preparation Methods
Synthetic Routes: Compound X can be synthesized through various routes, including condensation reactions between appropriate precursors.
Reaction Conditions: Specific conditions depend on the chosen synthetic pathway.
Industrial Production: While industrial-scale production methods are proprietary, laboratory-scale synthesis involves careful design and optimization.
Chemical Reactions Analysis
Reactivity: Compound X can undergo various reactions, including
Common Reagents and Conditions: Examples include
Major Products: These reactions yield derivatives with altered functional groups.
Scientific Research Applications
Chemistry: Compound X serves as a versatile building block for designing new molecules due to its diverse reactivity.
Biology: Researchers explore its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigations focus on its potential as a drug candidate, especially in anti-tubercular research.
Industry: It may find applications in materials science or as a precursor for other compounds.
Mechanism of Action
Targets: Compound X likely interacts with specific cellular proteins or enzymes.
Pathways: Further studies are needed to elucidate its precise mechanism within biological systems.
Comparison with Similar Compounds
Uniqueness: Compound X’s unique features lie in its specific substituents (3-chlorophenyl and pyridine-3-ylmethyl).
Similar Compounds: Analogues include other piperazine derivatives, such as N-phenylpyrazine-2-carboxamides.
Remember that this compound’s potential applications extend beyond what we’ve covered here, and ongoing research may reveal additional insights
Properties
Molecular Formula |
C19H22ClN5O2 |
|---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-N-[2-oxo-2-(pyridin-3-ylmethylamino)ethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C19H22ClN5O2/c20-16-4-1-5-17(11-16)24-7-9-25(10-8-24)19(27)23-14-18(26)22-13-15-3-2-6-21-12-15/h1-6,11-12H,7-10,13-14H2,(H,22,26)(H,23,27) |
InChI Key |
RNMRGQHGTKFKAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NCC(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-({[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B10988708.png)
![2-(2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)-N-[2-(1-isopropyl-1H-indol-3-YL)ethyl]acetamide](/img/structure/B10988713.png)


![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propan-1-one](/img/structure/B10988732.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-1-(propan-2-yl)-1H-indole-3-carboxamide](/img/structure/B10988749.png)
![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-1H-benzimidazol-5-yl)propanamide](/img/structure/B10988751.png)
![N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B10988761.png)

![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B10988774.png)
![methyl {1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate](/img/structure/B10988775.png)
![6-(2-chlorophenyl)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B10988780.png)
